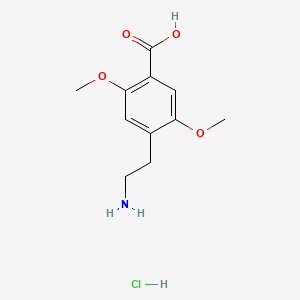

4-(2-Aminoethyl)-2,5-dimethoxybenzoic acid hydrochloride

Beschreibung

4-(2-Aminoethyl)-2,5-dimethoxybenzoic acid hydrochloride is a synthetic benzoic acid derivative characterized by a 2,5-dimethoxy-substituted aromatic ring, a 2-aminoethyl side chain, and a hydrochloride counterion. The hydrochloride salt improves aqueous solubility, a critical factor for in vivo applications .

Eigenschaften

Molekularformel |

C11H16ClNO4 |

|---|---|

Molekulargewicht |

261.70 g/mol |

IUPAC-Name |

4-(2-aminoethyl)-2,5-dimethoxybenzoic acid;hydrochloride |

InChI |

InChI=1S/C11H15NO4.ClH/c1-15-9-6-8(11(13)14)10(16-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3,(H,13,14);1H |

InChI-Schlüssel |

KXRIRPCTYGKHFH-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C=C1CCN)OC)C(=O)O.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-2,5-dimethoxybenzoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2,5-dimethoxybenzoic acid.

Introduction of Aminoethyl Group: The aminoethyl group is introduced through a nucleophilic substitution reaction. This involves reacting 2,5-dimethoxybenzoic acid with ethylenediamine under controlled conditions.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Aminoethyl)-2,5-dimethoxybenzoic acid hydrochloride may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Aminoethyl)-2,5-dimethoxybenzoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

4-(2-Aminoethyl)-2,5-dimethoxybenzoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-(2-Aminoethyl)-2,5-dimethoxybenzoic acid hydrochloride involves its interaction with specific molecular targets. The aminoethyl group allows the compound to interact with enzymes and receptors, potentially inhibiting or activating their functions. The methoxy groups may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The compound shares a benzoic acid core with other derivatives but is distinguished by its unique substitution pattern (Table 1).

Table 1: Structural and Physicochemical Comparison of Benzoic Acid Derivatives

- Key Observations: The 2-aminoethyl group in the target compound enhances interaction with serotonin receptors compared to simpler methoxy derivatives, which lack this side chain . The hydrochloride salt increases solubility by 5–10× over non-ionic analogs (e.g., 2,5-dimethoxybenzoic acid) .

Phenethylamine Derivatives

Core Structural Divergence

While the target compound and phenethylamines like 2C-B share 2,5-dimethoxy aromatic substitutions, their core structures differ significantly (Table 2).

Table 2: Comparison with Phenethylamine Derivatives

- Key Observations :

- Core Structure Impact :

- Phenethylamines exhibit higher lipophilicity, enhancing CNS penetration and hallucinogenic effects . Substituent Effects:

- Halogen substitutions (Br, Cl) in 2C-B/2C-C enhance receptor affinity but introduce toxicity risks, whereas the aminoethyl group in the target compound improves receptor selectivity .

Modified Derivatives of the Target Compound

Derivatives with substitutions on the aminoethyl group demonstrate tunable receptor interactions (Table 3).

Table 3: Activity of Modified Derivatives

Q & A

Q. What are the optimal synthetic routes for 4-(2-Aminoethyl)-2,5-dimethoxybenzoic acid hydrochloride, and what critical parameters influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including alkylation, hydrolysis, and salt formation. For example:

- Step 1 : Alkylation of a precursor (e.g., 2,5-dimethoxybenzoic acid) with 2-aminoethyl halides under reflux in ethanol or THF, using glacial acetic acid as a catalyst .

- Step 2 : Hydrolysis of ester intermediates under acidic (HCl) or basic (NaOH) conditions to yield the carboxylic acid .

- Step 3 : Salt formation via treatment with HCl in ethanol to stabilize the final product .

- Critical Parameters : Reaction time (4–6 hours for reflux), solvent purity (absolute ethanol), and pH control during hydrolysis. Yield optimization requires careful monitoring of stoichiometry and purification via vacuum filtration .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., methoxy and aminoethyl groups) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 349.81 g/mol for analogs) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal structure and hydrogen-bonding networks in the hydrochloride salt form .

- HPLC-PDA : Assesses purity (>98%) by detecting UV-active impurities at 254 nm .

Q. How should researchers handle solubility and stability challenges during experiments?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or acidic aqueous solutions (pH < 3) .

- Stability : Store at 2–8°C in airtight, light-protected containers. Degradation occurs under basic conditions or prolonged exposure to moisture .

Advanced Research Questions

Q. What are the primary metabolic pathways of this compound in biological systems, and how can they be tracked?

- Methodological Answer :

- Phase I Metabolism : Oxidative demethylation of methoxy groups by cytochrome P450 enzymes, generating hydroxylated metabolites.

- Phase II Metabolism : Conjugation with glucuronic acid or sulfation .

- Tracking Methods : Use LC-MS/MS with collision-induced dissociation (CID) to identify metabolites in plasma or urine. Limit of quantification (LOQ) ranges from 1.0–20.0 ng/mL .

Q. How do structural modifications at the aminoethyl or methoxy positions affect pharmacological activity?

- Methodological Answer :

- Aminoethyl Group : Replacement with bulkier substituents (e.g., morpholine) reduces blood-brain barrier permeability but enhances receptor selectivity .

- Methoxy Groups : Increasing methoxy substitution (e.g., 2,5-dimethoxy vs. 3,4-dimethoxy) alters binding affinity to serotonin receptors, as shown in SAR studies of analogs .

- Experimental Design : Synthesize derivatives via reductive amination or acylation, then evaluate activity in receptor-binding assays (e.g., values) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Data Contradiction Analysis :

- Purity Verification : Re-analyze compounds via HPLC to rule out impurities >2% .

- Assay Standardization : Use consistent cell lines (e.g., HEK-293 for receptor studies) and control for pH/temperature variations .

- Meta-Analysis : Compare datasets using multivariate statistics to identify confounding variables (e.g., solvent used in dissolution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.